molecular formula C21H30O3 B193193 Dehydroepiandrosterone acetate CAS No. 853-23-6

Dehydroepiandrosterone acetate

Cat. No. B193193
CAS RN: 853-23-6
M. Wt: 330.5 g/mol
InChI Key: NCMZQTLCXHGLOK-ZKHIMWLXSA-N
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Description

Dehydroepiandrosterone acetate (DHEA) is a derivative of dehydroepiandrosterone . It’s an endogenous steroid hormone and is considered a natural product/dietary supplement with many proposed benefits to humans . DHEA is produced in the adrenal glands, the gonads, and the brain . It functions as a metabolic intermediate in the biosynthesis of the androgen and estrogen sex steroids .


Synthesis Analysis

The synthesis of Dehydroepiandrosterone acetate has been explored in various studies . A chemoenzymatic process has been developed for Dehydroepiandrosterone Acetate Synthesis .


Molecular Structure Analysis

The gas phase electronic structure of dehydroepiandrosterone has been elucidated from its Het photoelectron spectrum, quantum chemical calculations, and correlation with spectra of related molecules .


Chemical Reactions Analysis

Dehydroepiandrosterone and its biologically active oxygenated metabolites have been studied in human plasma, revealing a hormonal imbalance during HIV-TB coinfection . The biooxidation of DHEA has also been observed in studies .


Physical And Chemical Properties Analysis

DHEA is a hormone that your body naturally produces in the adrenal gland. Natural DHEA levels peak in early adulthood and then slowly fall as you age . It has been found in diverse chemistries and concentrations in follicular fluid .

Scientific Research Applications

  • Synthesis and Pharmaceutical Applications : DHEA is used in the treatment of various dysfunctions in female and male health and as an intermediate in the synthesis of steroidal drugs, like abiraterone acetate for prostate cancer treatment. A novel, cost-efficient synthesis route from 4-androstene-3,17-dione to DHEA and DHEA acetate was developed, highlighting its importance in pharmaceutical manufacturing (Fryszkowska et al., 2016).

  • Inflammatory Bowel Disease : A study found that treatment with DHEA was effective in patients with refractory Crohn's disease and ulcerative colitis. This indicates its potential therapeutic application in managing inflammatory bowel diseases (Andus et al., 2003).

  • Prostate Cancer Research : Novel indazole derivatives of DHEA acetate were synthesized and tested as inhibitors of human cytochrome 17alpha-hydroxylase-C(17,20)-lyase, a key enzyme in prostate cancer. This suggests DHEA acetate’s role in developing new prostate cancer treatments (Moreira et al., 2007).

  • Neurological and Psychological Health : Research has shown that DHEA supplementation can have beneficial effects on depression, depressive symptoms in schizophrenia, anorexia nervosa, HIV, and adrenal insufficiency. However, its effectiveness in fibromyalgia and autoimmune diseases remains unclear, suggesting a complex relationship with mental health (Peixoto et al., 2014).

  • Vascular Dementia : A study on rats showed that DHEA treatment improved memory and increased brain-derived neurotrophic factor (BDNF) in a vascular dementia model. This indicates its potential for treating memory and cognition issues in clinical dementia (Sakr et al., 2014).

  • Cardiovascular Disease : DHEA and its metabolite DHEAS exhibit protective actions on the cardiovascular system, modulating important functions like vasodilation, anti-inflammation, and antithrombosis. This supports the hypothesis of its use as a drug for the primary prevention of cardiovascular diseases, especially in aging (Mannella et al., 2018).

  • Cognitive Function and Well-being in Older Men : A study on the relationship between salivary cortisol, DHEA, and cognitive function in older men found that higher levels of DHEA were associated with lower confusion and anxiety, suggesting its role in enhancing mood and cognitive function in aging populations (Niekerk et al., 2001).

  • Reproductive Health : DHEA has been investigated as a treatment to improve ovarian reserve in women undergoing IVF, although evidence of its effectiveness is mostly derived from retrospective studies and one questionable randomized trial (Urman & Yakın, 2012).

Safety And Hazards

DHEA is a hormone and its use might increase levels of androgen and have a steroid effect. It also might increase the risk of hormone-sensitive cancers, including prostate, breast, and ovarian cancers . It’s advised not to use DHEA if you’re pregnant or breastfeeding .

properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMZQTLCXHGLOK-ZKHIMWLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020380
Record name Dehydroepiandrosterone 3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prasterone acetate

CAS RN

853-23-6
Record name 3β-Acetoxyandrost-5-en-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydroepiandrosterone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydroepiandrosterone 3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3β-hydroxyandrost-5-en-17-one acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.559
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRASTERONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45751H45MY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
697
Citations
AR Tagliaferro, JR Davis, S Truchon… - The Journal of …, 1986 - academic.oup.com
Twenty adult Sprague-Dawley outbred rats (10 male and 10 female) were fed a nonpurified diet without or containing dehydroepiandosterone acetate (DHEA 6 g/kg diet) for 11 w. DHEA…
Number of citations: 152 academic.oup.com
A Fryszkowska, J Peterson, NL Davies… - … Process Research & …, 2016 - ACS Publications
… During the initial phase of route scouting for possible ways to make dehydroepiandrosterone acetate (3) from 4-AD (1), we considered several possible chemoenzymatic approaches, …
Number of citations: 17 pubs.acs.org
C Cheng, Y Cong, C Du, G Yao, H Zhao - The Journal of Chemical …, 2016 - Elsevier
… The solubility of dehydroepiandrosterone acetate in binary … The solubility of dehydroepiandrosterone acetate increases … , the solubility of dehydroepiandrosterone acetate was …
Number of citations: 98 www.sciencedirect.com
B Leighton, AR Tagliaferro, EA Newsholme - The Journal of Nutrition, 1987 - Elsevier
The present study is a follow-up to the report that dehydroeplandrosterone (DHEA) acetate treatment in rats stimulated metabolic heat production and suppressed serum triglycerides, …
Number of citations: 99 www.sciencedirect.com
X Li, Y Liu, J Chen, G Chen, H Zhao - The Journal of Chemical …, 2017 - Elsevier
… This molecular configuration imparts different characteristics to the molecule, and research reveals that dehydroepiandrosterone acetate has multiple distinct effects in the body, for …
Number of citations: 23 www.sciencedirect.com
C Cheng, Y Cong, L Meng, GB Yao, H Zhao - The Journal of Chemical …, 2016 - Elsevier
… The solubility was measured for dehydroepiandrosterone acetate … The dehydroepiandrosterone acetate solubility increased … the purification process of dehydroepiandrosterone acetate. …
Number of citations: 13 www.sciencedirect.com
H Lardy, N Kneer, Y Wei, B Partridge, P Marwah - Steroids, 1998 - Elsevier
An improved procedure for the synthesis of 3β-hydroxyandrost-5-ene-7,17-dione, a natural metabolite of dehydroepiandrosterone (DHEA) is described. The synthesis and magnetic …
Number of citations: 103 www.sciencedirect.com
H Goto, S Yamashita, T Makita - Experimental animals, 1998 - jstage.jst.go.jp
Preventive effects of dehydroepiandrosteone acetate (DHEA—A) and clofibrate (positive control substance) on the fatty liver induced by orotic acid (0A) were examined on the male …
Number of citations: 9 www.jstage.jst.go.jp
M Ueki, M Okano - Rapid Communications in Mass …, 1999 - Wiley Online Library
A detailed procedure for the analysis of exogenous dehydroepiandrosterone (DHEA) in urine by gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) has …
O Triantafyllidou, G Sigalos, N Vlahos - Human Fertility, 2017 - Taylor & Francis
… Administration of dehydroepiandrosterone acetate (DHEA) was suggested as a promising treatment. It is well known that androgens can influence ovarian follicular growth, augment …
Number of citations: 28 www.tandfonline.com

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